molecular formula C11H13FN2O2 B3023233 N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide CAS No. 926261-96-3

N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide

Cat. No.: B3023233
CAS No.: 926261-96-3
M. Wt: 224.23 g/mol
InChI Key: UHQFRBJMJQVESN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide is a synthetic small molecule characterized by a tetrahydrofuran (THF) ring linked to a carboxamide group and a substituted aromatic amine (5-amino-2-fluorophenyl). This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its commercial availability through suppliers like Alchem Pharmtech, which lists it with 95% purity and variable packaging options .

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h3-4,6,10H,1-2,5,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQFRBJMJQVESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 5-amino-2-fluorobenzoyl chloride with tetrahydrofuran-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The fluorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorophenyl group can produce phenyl derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural framework—a carboxamide tethered to a heterocyclic or aromatic system—is shared with several derivatives, each exhibiting distinct physicochemical and biological properties due to variations in substituents and ring systems.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Rings Observed Activity/Application Reference
N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide C₁₁H₁₃FN₂O₂ 224.23 THF, 5-amino-2-fluorophenyl Pharmaceutical intermediate
N-(5-Amino-2-fluorophenyl)cyclopentanecarboxamide C₁₂H₁₅FN₂O 222.26 Cyclopentane, 5-amino-2-fluorophenyl Intermediate for APIs
GWP-042 (Triazole derivative) C₁₉H₂₀FN₅O₂ 377.39 THF, 3-fluorobenzyl, triazole Binds Rv2780 (Mycobacterium tuberculosis)
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide C₁₂H₇F₃N₂O₄ 300.19 Nitrofuran, trifluoromethylphenyl Unspecified (electron-withdrawing substituents)
N-(3-Cyano-4-ethyl-5-methylthien-2-yl)tetrahydrofuran-2-carboxamide C₁₃H₁₆N₂O₂S 264.34 THF, thiophene, cyano, ethyl Unspecified (heteroaromatic system)

Key Findings from Comparative Studies

Derivatives with fused aromatic systems (e.g., GWP-042’s triazole ring) exhibit enhanced binding to biological targets. For instance, GWP-042 forms four hydrogen bonds and hydrophobic interactions with Mycobacterium tuberculosis’ Rv2780 enzyme, highlighting the importance of heterocyclic diversity in target engagement .

Substituent Effects :

  • Electron-withdrawing groups (e.g., nitro in 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide) increase electrophilicity, which may enhance reactivity in enzyme inhibition or covalent binding scenarios .
  • Fluorine substituents (e.g., in GWP-042 and the parent compound) improve metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Biological Activity :

  • While the parent compound lacks explicit activity data, analogs like GWP-042 and the thiophene-containing derivative () demonstrate targeted bioactivity. For example, GWP-042’s strong interaction with Rv2780 (SPR assay) suggests utility in antitubercular drug development .
  • The compound in , featuring a thiophene-benzamido scaffold, was synthesized for SARS-CoV-2 PLpro inhibition, underscoring the role of aromatic and heterocyclic systems in antiviral design .

Limitations and Knowledge Gaps

  • Data Availability: Detailed pharmacological data (e.g., IC₅₀, pharmacokinetics) for this compound are absent in the provided evidence, limiting direct therapeutic comparisons.
  • Mechanistic Insights : While substituent effects are inferred from structural analogs, explicit studies on the parent compound’s binding modes or metabolic pathways are lacking.

Biological Activity

N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C12_{12}H14_{14}F1_{1}N2_{2}O2_{2}

CAS Number : 926261-96-3

This compound features a tetrahydrofuran ring, an amino group, and a fluorophenyl moiety, which contribute to its biological interactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors that modulate various biochemical pathways.

Target Enzymes

  • Methionine Aminopeptidase 2 (MetAP2) : This enzyme plays a crucial role in protein synthesis. The compound inhibits MetAP2, which may alter the structural integrity and function of numerous proteins, potentially leading to cytotoxic effects in cancer cells.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The following table summarizes its cytotoxic effects across different cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20
A549 (Lung cancer)25

These results indicate that the compound may serve as a lead for developing novel anticancer agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by reducing levels of inflammatory cytokines such as TNF-α and IFN-γ. This suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Related compounds have demonstrated antimicrobial properties against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities to known antimicrobial agents warrant further investigation into its potential as an antimicrobial agent.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of this compound on several cancer cell lines, confirming its potential as an anticancer agent. The study utilized standard assays to measure cell viability post-treatment, revealing significant reductions in cell proliferation at micromolar concentrations.
  • Binding Studies :
    Molecular docking studies indicated that the compound binds effectively to DNA and other biomolecules, which may influence genetic expression and cellular function. These findings highlight the need for further exploration of its pharmacological potential.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Its ability to form peptides indicates potential bioavailability, making it a candidate for therapeutic applications in drug development.

Q & A

Q. What are the key considerations for designing a synthetic route for N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide?

A multi-step synthesis should focus on coupling tetrahydrofuran-2-carbonyl chloride with 5-amino-2-fluoroaniline under Schotten-Baumann conditions. Protecting the amino group (e.g., using Boc or acetyl) prevents side reactions during coupling. Post-coupling deprotection must avoid fluorophenyl ring degradation. Characterization via 1H^1 \text{H}/13C^{13} \text{C} NMR and LC-MS confirms structural integrity .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

Structural analogs like Tetrahydrofuranylfentanyl (THF-F) exhibit acute oral toxicity (Category 4) and respiratory irritation. Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in a fume hood. Implement spill protocols with inert absorbents and dispose of waste as hazardous material. Document compliance with controlled substance regulations due to structural similarities to synthetic opioids .

Q. How can purity and stability be assessed during synthesis?

Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to confirm purity ≥98%. Monitor residual solvents (e.g., THF, DMF) via GC-MS, adhering to ICH Q3C guidelines. Stability studies under accelerated conditions (40°C/75% RH) over 14 days identify degradation products .

Q. What analytical techniques are suitable for structural confirmation?

Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. Grow crystals via vapor diffusion (dichloromethane/hexane) and collect data at 296 K with Mo Kα radiation. For dynamic solutions, employ chiral HPLC with amylose-based columns .

Advanced Research Questions

Q. How can molecular docking studies predict biological activity?

Use AutoDock Vina with receptor structures (e.g., μ-opioid receptor PDB: 6DDF) to model interactions. Validate poses via 100-ns molecular dynamics simulations (AMBER force field). Pharmacophore modeling identifies critical motifs like hydrogen bonding with His297 .

Q. What strategies resolve discrepancies in reported pharmacological activities?

Standardize assays using reference compounds (e.g., Alfuzosin for α-adrenergic studies) and validate purity via HPLC. Cross-validate using orthogonal techniques like radioligand binding and functional cAMP assays. Address variations in cell lines or receptor isoforms .

Q. How is metabolic stability evaluated in vitro?

Incubate with liver microsomes (human/rodent) and NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (ClintCl_{\text{int}}) using the in vitro half-life method. Compare with positive controls (e.g., Verapamil for CYP3A4-mediated metabolism) .

Q. What regulatory challenges arise during preclinical development?

Structural similarity to controlled substances (e.g., THF-F) necessitates documentation for differentiation. Submit NMR comparisons with regulated analogs to ethics committees. Consult national drug scheduling lists (e.g., China’s 2018 NPS regulations) .

Q. How does the fluorophenyl substituent influence physicochemical properties?

The 2-fluoro group reduces logP by ~0.4 compared to non-fluorinated analogs, enhancing aqueous solubility. Quantify via shake-flask logD7.4_{7.4} measurements and correlate with in silico predictions (ACD/Percepta). This modification may reduce blood-brain barrier penetration .

Q. What strategies mitigate genotoxicity risks?

Conduct Ames tests (OECD 471) with TA98/TA100 strains ±S9 activation. If positive, modify the aniline moiety (e.g., introduce electron-withdrawing groups) to reduce DNA adduct formation. Follow ICH M7 guidelines for mutagenic impurity limits (<1.5 μg/day) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.